molecular formula C12H16BN3O2S B2976562 2-(Imidazol-1-yl)thiazole-4-boronic acid pinacol ester CAS No. 1310404-67-1

2-(Imidazol-1-yl)thiazole-4-boronic acid pinacol ester

Cat. No. B2976562
CAS RN: 1310404-67-1
M. Wt: 277.15
InChI Key: KGSMGALHAZXZHG-UHFFFAOYSA-N
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Description

“2-(Imidazol-1-yl)thiazole-4-boronic acid pinacol ester” is a type of organoboron compound that serves as a valuable building block in organic synthesis . It’s often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Synthesis Analysis

The synthesis of this compound involves the use of a radical approach for the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Chemical Reactions Analysis

This compound is involved in Suzuki–Miyaura coupling, a reaction that conjoins chemically differentiated fragments with the metal catalyst . Additionally, it’s used in a formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Scientific Research Applications

Rapid Synthesis of Amino-imidazopyridines

  • Application : The compound is used in the rapid and efficient synthesis of 2,6-disubstituted-3-amino-imidazopyridines, demonstrating its utility as a versatile building block for diverse compound libraries. This process involves microwave-assisted one-pot cyclization and Suzuki coupling reactions (Dimauro & Kennedy, 2007).

Enantioselective Synthesis

  • Application : This compound aids in the enantioselective synthesis of boron-substituted quaternary carbons. The process involves Cu-catalyzed boronate conjugate additions to unsaturated carboxylic esters, ketones, or thioesters, highlighting its role in asymmetric synthesis (O’Brien, Lee, & Hoveyda, 2010).

Synthesis of Functionalized Cyclic Alkenylboronates

  • Application : In the synthesis of functionalized cyclic 1-alkenylboronates, this compound acts as a reactive diene, demonstrating its efficacy in Diels-Alder reactions (Kamabuchi, Miyaura, & Suzuki, 1993).

Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives

  • Application : The compound is utilized in synthesizing N-(6-arylbenzo[d]thiazol-2-yl)acetamides via C-C coupling methodology. These synthesized compounds exhibit significant activities in various biological assays, particularly in urease inhibition (Gull et al., 2016).

Analytical Challenges and Strategies

  • Application : The compound's use in synthesis poses unique analytical challenges due to its reactive nature, necessitating unconventional approaches for stability and solubility. This is crucial for purity analysis in the synthesis of complex molecules (Zhong et al., 2012).

Novel Fluorescent Probes

  • Application : It is used in the development of fluorescent probes for detecting inflammatory oxidants like peroxynitrite and hypochlorite, demonstrating its potential in biochemical and medical applications (Modrzejewska et al., 2021).

Transesterification/Acylation Reactions

  • Application : The compound serves as a catalyst in transesterification between esters and alcohols, underscoring its role in facilitating efficient acylation reactions (Grasa et al., 2002).

Mechanism of Action

Future Directions

The use of organoboron compounds like “2-(Imidazol-1-yl)thiazole-4-boronic acid pinacol ester” in Suzuki–Miyaura coupling and other reactions continues to be a significant area of research . Future directions may include the development of new synthesis methods and applications in organic chemistry.

properties

IUPAC Name

2-imidazol-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BN3O2S/c1-11(2)12(3,4)18-13(17-11)9-7-19-10(15-9)16-6-5-14-8-16/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSMGALHAZXZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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